Troeger's base

Catalog No.
S577762
CAS No.
529-81-7
M.F
C17H18N2
M. Wt
250.34g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troeger's base

CAS Number

529-81-7

Product Name

Troeger's base

IUPAC Name

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene

Molecular Formula

C17H18N2

Molecular Weight

250.34g/mol

InChI

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3

InChI Key

SXPSZIHEWFTLEQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3

Synonyms

2,8-dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)-diazocine, Troeger's base

Canonical SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3

Synthesis and History

Troeger's base, formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, was first synthesized in 1887 by Julius Tröger from p-toluidine and formaldehyde in an acidic solution . It can also be prepared using alternative methods, such as with hydrochloric acid and dimethyl sulfoxide (DMSO) or hexamethylene tetraamine (HMTA) as a replacement for formaldehyde . The reaction mechanism with DMSO as a methylene donor resembles the Pummerer rearrangement .

Chirality and Structure

Troeger's base is a unique molecule due to its inherent chirality, a property exhibited by molecules that cannot be superimposed on their mirror image . This chirality is due to the presence of two bridgehead stereogenic tertiary amine groups, which are locked in a specific configuration due to the molecule's rigid structure . However, Tröger's base and its analogs can undergo racemization, a process where the chirality is lost, under acidic conditions . This racemization occurs through the formation of iminium intermediates, which can be prevented by modifying the molecule's structure, such as replacing the methano-bridge with an ethano-bridge .

The specific structure of Troeger's base, with its aromatic rings positioned at a 90-degree angle, allows it to be categorized as a "molecular tweezer" . This term refers to molecules designed to bind and hold other molecules within their rigid cavity.

Research Applications

The unique properties of Troeger's base have attracted interest in various scientific research fields, including:

  • DNA Interactions: Studies have investigated the potential of Troeger's base analogs to interact with DNA molecules . These studies suggest that the molecule can bind to DNA through intercalation or groove binding, potentially affecting DNA processes .
  • Inhibition of Enzymes: Research has explored the ability of specific Troeger's base analogs to inhibit the enzyme thromboxane A2 (TxA2) synthase . TxA2 is a signaling molecule involved in blood clotting, and its inhibition could be beneficial in treating certain cardiovascular diseases .

Troeger's base, named after Julius Tröger who first synthesized it in 1887 [], is a white, tetracyclic organic compound. Its chemical formula is C₁₇H₁₈N₂ and its molecular weight is approximately 250.3 g/mol []. Troeger's base and its derivatives have gained significant interest due to their unique properties and applications in various scientific fields [].


Molecular Structure Analysis

Troeger's base possesses a rigid, V-shaped structure with a central N-chirality and C₂ symmetry []. This unique structure is formed by two bridged, stereogenic tertiary amine groups, preventing their inversion and resulting in chirality, even though the molecule lacks classical chiral centers [].

Here are some key features of its structure:

  • Two bridged, stereogenic tertiary amine groups: These groups form the V-shaped core and contribute to the chirality [].
  • Aromatic rings: The presence of aromatic rings provides stability and influences reactivity [].
  • Conjugated double bonds: The system of conjugated double bonds contributes to the rigidity and unique electronic properties of the molecule [].

Chemical Reactions Analysis

Synthesis

Troeger's base can be synthesized through various methods. The original method by Tröger involved reacting p-toluidine with formaldehyde in an acidic solution []. Alternative methods use hydrochloric acid and either dimethyl sulfoxide (DMSO) or hexamethylenetetramine (HMTA) as a formaldehyde replacement [].

The reaction with DMSO follows a mechanism similar to the Pummerer rearrangement. The interaction of DMSO and hydrochloric acid yields an electrophilic sulfenium ion that reacts with the aromatic amine [].

Balanced Chemical Equation (Original Method):

C₇H₉N (p-toluidine) + 2 CH₂O (formaldehyde) → C₁₇H₁₈N₂ (Troeger's base) + 2 H₂O

Decomposition

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting Point: 133-136 °C
  • Boiling Point: No data available. Troeger's base likely decomposes before reaching a boiling point due to its complex structure.
  • Solubility: Soluble in various organic solvents and strong acidic aqueous solutions [].
  • Stability: While stable under normal storage conditions, Troeger's base may degrade upon exposure to light, heat, or strong oxidizing agents due to the presence of the aromatic rings and amine functionalities.

For example, Troeger's base derivatives can act as:

  • Chiral ligands: Their rigid structure and chirality make them valuable in asymmetric catalysis [].
  • DNA probes: Their ability to bind specifically to DNA sequences holds promise in genomic research [].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-81-7

Dates

Modify: 2023-08-15

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